molecular formula C19H20N4O3S B2951732 3-(benzenesulfonyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide CAS No. 2034287-63-1

3-(benzenesulfonyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide

Cat. No.: B2951732
CAS No.: 2034287-63-1
M. Wt: 384.45
InChI Key: ISKOWPGEDYQGKP-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide is a complex organic compound that features a benzenesulfonyl group, a pyridin-2-yl group, and an imidazol-1-yl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide typically involves multiple steps. One common approach is to start with the preparation of the benzenesulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide. The pyridin-2-yl and imidazol-1-yl groups are introduced through subsequent reactions involving nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common solvents used in the synthesis include dimethylformamide and dichloromethane, and reactions are often carried out under inert atmospheres to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group can yield sulfone derivatives, while reduction of nitro groups can produce amines .

Scientific Research Applications

3-(benzenesulfonyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
  • 3-(benzenesulfonyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]propanamide

Uniqueness

3-(benzenesulfonyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both pyridin-2-yl and imidazol-1-yl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c24-18(9-15-27(25,26)16-6-2-1-3-7-16)21-11-13-23-14-12-22-19(23)17-8-4-5-10-20-17/h1-8,10,12,14H,9,11,13,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKOWPGEDYQGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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